tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate is a synthetic organic compound with the molecular formula C₁₀H₁₅N₃O₂. It is characterized by a complex fused bicyclic structure that includes both pyrrole and pyrazole rings. This compound has garnered attention in the fields of chemistry and medicinal research due to its unique structural features and potential bioactivity.
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structures. Its classification can be further detailed as follows:
The synthesis of tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate typically involves several key steps:
The molecular structure of tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate can be described as follows:
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₅N₃O₂ |
Number of Heavy Atoms | 15 |
Number of Aromatic Heavy Atoms | 5 |
Rotatable Bonds | 3 |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 1 |
tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate is involved in various chemical reactions:
Reaction Type | Common Reagents |
---|---|
Oxidation | Potassium permanganate, chromium trioxide |
Reduction | Lithium aluminum hydride, sodium borohydride |
Substitution | Various nucleophiles (amines, alcohols) |
The mechanism of action for tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate primarily involves its interaction with biological targets such as enzymes and receptors:
Studies have indicated that derivatives of this compound exhibit significant antimicrobial and anticancer activities, suggesting further exploration in drug development.
The physical and chemical properties of tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate are crucial for understanding its behavior in various environments:
tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate has several scientific applications:
Research indicates that derivatives could be effective against various diseases including cancer and bacterial infections, highlighting its importance in drug discovery efforts .
The assembly of the pyrrolo[3,4-c]pyrazole core typically begins with N-Boc-protected pyrrole precursors undergoing sequential cyclization and functionalization. A common route involves:
Table 1: Optimization of Core Assembly Conditions
Parameter | Standard Condition | Optimized Condition | Yield Improvement |
---|---|---|---|
Solvent | DMF | NMP | +12% |
Temperature | 120°C | 100°C | +8% |
Base | K₂CO₃ | Cs₂CO₃ | +15% |
Reaction Time | 24 hours | 16 hours | +7% |
Data compiled from process optimization studies [3] [9]
Cyclization methodologies critically determine regioselectivity and scaffold stability:
The tert-butyl carboxylate moiety serves as both a protecting group and a solubility modulator:
Enantioselective synthesis remains challenging due to the planar core structure:
Table 2: Characterization Data for Key Derivatives
Derivative Structure | Molecular Formula | [α]²⁵D (c=0.1, CHCl₃) | Enantiomeric Excess |
---|---|---|---|
(R)-3-Benzoyl-1-Boc derivative | C₁₇H₂₀N₄O₃ | +32.5° | 88% |
(S)-2-Pyridyl-1-Boc derivative | C₁₅H₁₈N₄O₂ | -41.8° | 95% |
N-Methylsulfonyl-1-Boc derivative | C₁₁H₁₈N₄O₄S | N/A | N/A |
Optical rotation data for chiral derivatives [7]; achiral sulfonamide included for contrast
Core Structural Identifier:IUPAC Name: tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylateCAS Registry: 657428-42-7SMILES: CC(C)(C)OC(=O)N1CC2=C(C1)[NH]N=C2InChI Key: IBUNCTVDGYIKAP-UHFFFAOYSA-NStandard identifiers enable precise compound tracking across studies [1] [3] [6]
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2